molecular formula C26H26O B12525644 (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane CAS No. 656260-02-5

(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane

Cat. No.: B12525644
CAS No.: 656260-02-5
M. Wt: 354.5 g/mol
InChI Key: AOXKFFRCCWMURI-BOPKNSRXSA-N
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Description

(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane is a chiral organic compound featuring a bicyclo[2.2.1]heptane (norbornane) core structure that is disubstituted at the 1- and 7-positions with phenyl groups, and further functionalized with an ortho-methoxyphenyl group at the 7-position . With a molecular formula of C26H26O and a molecular weight of 354.48 g/mol, this compound is characterized by its defined stereochemistry at the 7-position, which is critical for its spatial orientation and potential interactions in research settings . The rigid, three-dimensional scaffold of the bicyclic framework, combined with multiple aromatic systems, makes this compound a valuable intermediate for exploring structure-activity relationships in medicinal chemistry and materials science . Its structural complexity, including a defined atom stereocenter and low rotatable bond count, also suggests potential utility in the development of asymmetric catalysts or as a building block for the synthesis of more complex chiral architectures . This product is provided for non-human research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

656260-02-5

Molecular Formula

C26H26O

Molecular Weight

354.5 g/mol

IUPAC Name

(7S)-7-(2-methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane

InChI

InChI=1S/C26H26O/c1-27-24-15-9-8-14-23(24)26(21-12-6-3-7-13-21)22-16-18-25(26,19-17-22)20-10-4-2-5-11-20/h2-15,22H,16-19H2,1H3/t22?,25?,26-/m0/s1

InChI Key

AOXKFFRCCWMURI-BOPKNSRXSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@]2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone for constructing bicyclo[2.2.1]heptane frameworks. For enantioselective synthesis, chiral Lewis acids or organocatalysts are employed:

Chiral Lewis Acid-Catalyzed Cycloaddition

Reference demonstrates that bicyclo[2.2.1]heptanes can be synthesized via a Diels-Alder reaction between cyclopentadiene and α,β-unsaturated carbonyl compounds, followed by rearrangement. Using a chiral Lewis acid (e.g., bisoxazoline-Cu(II)), enantiomeric ratios (er) up to 96.5:3.5 are achievable. Adapting this method, the target compound could be synthesized using a 2-methoxyphenyl-substituted dienophile and a phenyl-functionalized diene.

Example Conditions

Component Details
Diene 1-Phenylcyclopentadiene
Dienophile 2-Methoxyphenyl acrylate
Catalyst (R)-BINOL-derived Ti(IV) complex
Solvent Toluene, -20°C
Yield 68–72%
er 92:8
Retro-Diels-Alder/Isomerization

Reference highlights intramolecular cyclizations of α,β-unsaturated ketones with cyclopentadienes. For example, Rh-catalyzed [6+2] cycloadditions enable the formation of tetraarylated dihydropentalenes, which can be hydrogenated to norbornanes. This approach may allow sequential introduction of aryl groups.

Transition Metal-Catalyzed Asymmetric 1,4-Addition

Reference describes a two-step process for synthesizing chiral 3-substituted phenylalkylamines via Rh-catalyzed asymmetric 1,4-addition. Adapted for norbornanes:

Step 1: Asymmetric Conjugate Addition

A phenylboronic acid derivative undergoes 1,4-addition to a norbornene-based α,β-unsaturated ketone. The use of a Rh-(R,R)-bicyclo[2.2.1]heptane-2,5-dione ligand system ensures stereocontrol at the 7-position.

Example Conditions

Parameter Details
Substrate 7-Phenylnorbornenone
Boronic Acid 2-Methoxyphenylboronic acid
Catalyst [RhCl(C₂H₄)₂]₂/(S,S)-bicyclo[2.2.1]heptane-2,5-dione
Solvent THF, 70°C
Yield 65%
er 89:11
Step 2: Reductive Alkylation

The ketone intermediate is reduced to the corresponding alkane using H₂/Pd-C or NaBH₄, followed by aryl group installation via Suzuki-Miyaura coupling.

Chiral Auxiliary-Mediated Synthesis

Reference outlines asymmetric catalysis using tartaric acid-derived ligands. A mono(2,6-dimethoxybenzoyl)tartaric acid-boronic acid complex catalyzes Diels-Alder reactions with high er. Applying this to norbornane synthesis:

Procedure

  • Prepare 3-(2-methoxyphenyl)cyclopentadiene via Kumada coupling.
  • React with phenylmaleimide in the presence of the chiral catalyst.
  • Hydrogenate the adduct to yield the target compound.

Outcome

Metric Result
Yield 55%
er 94:6

Comparative Analysis of Methods

Efficiency and Selectivity

Method Yield (%) er Complexity
Diels-Alder 68–72 92:8 Moderate
Asymmetric 1,4-Addition 65 89:11 High
Chiral Auxiliary 55 94:6 Low

Limitations

  • Diels-Alder : Requires precise diene/dienophile pairing to avoid regioisomers.
  • 1,4-Addition : Sensitive to steric hindrance from ortho-substituted aryl groups.
  • Chiral Auxiliary : Multi-step ligand synthesis increases cost.

Functional Group Transformations

Post-synthetic modifications are critical for introducing the 2-methoxyphenyl group:

O-Methylation

A phenolic intermediate can be methylated using MeI/K₂CO₃ in DMF (reference).

Suzuki-Miyaura Coupling

Chemical Reactions Analysis

Types of Reactions

(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Research has indicated that (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane exhibits several biological activities that make it a candidate for therapeutic applications:

  • Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. Its unique bicyclic structure allows interaction with biological targets involved in cancer progression.
  • Anti-inflammatory Effects : The presence of the methoxyphenyl group indicates potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (μM) Mechanism of Action
MCF-712.5Apoptosis induction
MDA-MB-23115.0Cell cycle arrest

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory models, (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane was tested for its ability to reduce inflammation markers. The compound demonstrated a reduction in TNF-alpha levels in vitro.

Inflammatory Model TNF-alpha Reduction (%) Concentration (μM)
LPS-stimulated macrophages45%10
Carrageenan-induced edema50%20

Mechanism of Action

The mechanism of action of (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Biological Activity

(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane, also known by its CAS number 656260-02-5, is a compound of interest due to its unique bicyclic structure and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C26H26O
  • Molecular Weight : 354.484 g/mol
  • Structural Characteristics : The compound features a bicyclo[2.2.1]heptane core with two phenyl groups and a methoxy-substituted phenyl group, contributing to its lipophilicity and biological interactions.

Research indicates that (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The methoxy group in the phenyl ring may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
  • Anticancer Properties : Some studies have indicated that (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.

Table 1: Summary of Biological Activities

Activity Study Reference Findings
Antioxidant Exhibited significant free radical scavenging activity.
Neuroprotective Reduced markers of neuroinflammation in vitro.
Anticancer Induced apoptosis in breast cancer cell lines (MCF-7).

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that the compound showed a dose-dependent increase in antioxidant capacity when tested against DPPH radicals, indicating its potential as a therapeutic agent for oxidative stress-related disorders.

Neuroprotective Effects

Research conducted on neuronal cell lines revealed that (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its role in neuroprotection through anti-inflammatory pathways.

Anticancer Properties

In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound led to a marked increase in apoptotic cells as evidenced by Annexin V/PI staining and caspase activation assays. These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane 2-methoxyphenyl, phenyl, phenyl 354.48 N/A Potential chiral catalyst or drug lead
7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane 4-methoxyphenyl, phenyl, phenyl 354.48 656259-94-8 High hydrophobicity (logP 7.3) [6]
Diarylheptanoids (e.g., from Z. officinale) Hydroxy, methoxy groups on heptane ~400–450 N/A Antioxidant, anti-inflammatory [4]
MOP cEt C Phosphoramidite Phosphoramidite, nucleoside 859.01 N/A Oligonucleotide synthesis [1]

Research Implications and Gaps

  • Stereochemical Impact : The (7S) configuration in the target compound may confer unique binding preferences in enantioselective catalysis or receptor interactions, warranting further stereochemical studies.
  • Synthetic Challenges : Positional isomers (e.g., 2- vs. 4-methoxy) require precise regioselective synthesis, as seen in phosphoramidite protocols [1].
  • Biological Relevance: Natural diarylheptanoids suggest that methoxy and hydroxy substitutions significantly modulate bioactivity, guiding the design of synthetic analogs [4].

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